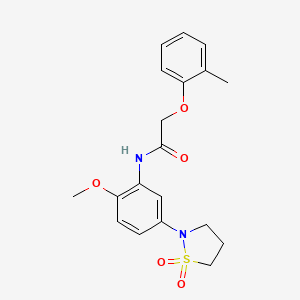

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

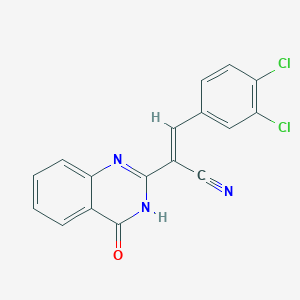

The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide is a chemical entity that appears to be a derivative of acetamide with substitutions that include an isothiazolidin dioxido group, a methoxyphenyl group, and an o-tolyloxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the preparation of an intermediate, such as glycidylacetamide, followed by amination and cyclization reactions. In the case of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, the synthesis involves the use of protective agents like benzaldehyde and catalysts to facilitate the reaction of N-substituted ethyl carbamate with glycidylacetamide . Although the exact synthesis route for this compound is not provided, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been confirmed using techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (H NMR) . These analytical methods are crucial for verifying the presence of functional groups and the overall molecular framework. For the compound of interest, one would expect to see characteristic peaks corresponding to the isothiazolidin dioxido group, methoxy group, and the aromatic rings in the IR and NMR spectra.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the acetamide core. In the case of the related compound 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, the presence of the benzisothiazol group and the aryl-cyanopyrazol moiety could confer specific reactivity patterns, such as inhibition effects on bacteria and algae . For this compound, similar analyses would be required to determine its chemical reactivity and potential bioactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are typically characterized by their solubility, melting point, and stability. The bioactivity of these compounds, as seen in the synthesis and bioactivity study of novel acetamides , can also be a significant aspect of their chemical properties. The specific physical and chemical properties of this compound would need to be determined experimentally, but it is likely that the compound would exhibit properties consistent with its structural features, such as solubility in organic solvents and potential bioactivity based on the presence of the isothiazolidin dioxido group.

Aplicaciones Científicas De Investigación

Thiophene Analogues and Carcinogenicity

A study on thiophene analogues, which share structural motifs with the compound of interest through the inclusion of sulfur-containing rings and acetamide functionalities, evaluated their potential carcinogenicity. The research synthesized and tested thiophene derivatives of known carcinogens, focusing on their activity in vitro to predict potential in vivo carcinogenicity. Although these compounds showed some activity consistent with their chemistry, the study suggested doubts about their capability to cause tumors in vivo, indicating the importance of evaluating such compounds for carcinogenic risks (Ashby et al., 1978).

Advanced Oxidation Processes and Acetaminophen Degradation

Another relevant study reviewed advanced oxidation processes (AOPs) for the degradation of acetaminophen, a compound that, like the one of interest, contains an acetamide group. This research summarized kinetic mechanisms, by-products, and biotoxicity of degradation pathways, emphasizing the environmental and toxicological implications of acetaminophen and its analogues in water treatment and pollution management (Qutob et al., 2022).

Mechanisms of Analgesia

Research into the analgesic mechanisms of acetaminophen, a well-known pain-reliever with an acetamide moiety, reveals complex metabolic pathways leading to pain relief. This includes its conversion to AM404, which acts on cannabinoid and vanilloid receptors in the brain and spinal cord, highlighting the nuanced biochemical interactions that contribute to its analgesic effects. Such studies can provide a framework for investigating the pain-relief potential of similar acetamide-containing compounds (Ohashi & Kohno, 2020).

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-14-6-3-4-7-17(14)26-13-19(22)20-16-12-15(8-9-18(16)25-2)21-10-5-11-27(21,23)24/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKNMEIBFYTUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)

![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)